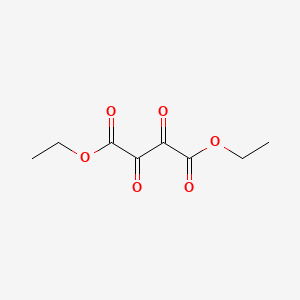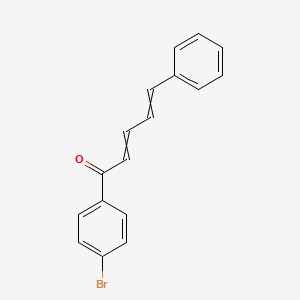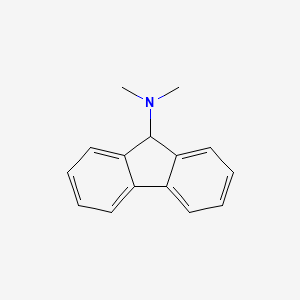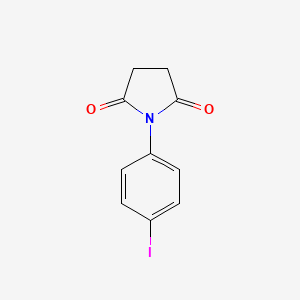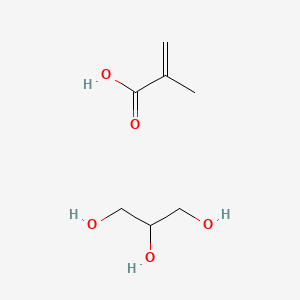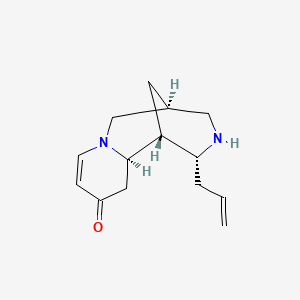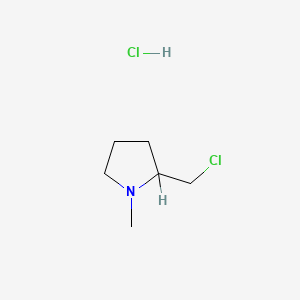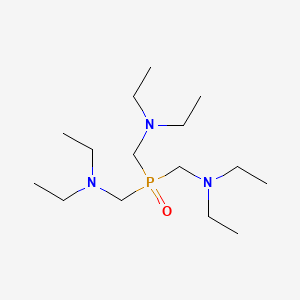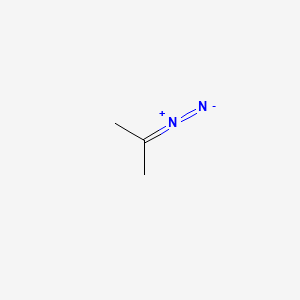
2-diazopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazopropane is an organic compound with the molecular formula C3H6N2. It belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is known for its high reactivity and is used as an intermediate in various organic synthesis reactions .
Métodos De Preparación
2-Diazopropane can be synthesized through several methods. One common laboratory method involves the oxidation of acetone hydrazone using mercury(II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected by co-distillation with diethyl ether . Industrial production methods are less common due to the compound’s instability and toxicity.
Análisis De Reacciones Químicas
2-Diazopropane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carbenes, which are highly reactive intermediates in organic synthesis.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form cyclopropanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form substituted products.
Common reagents used in these reactions include iodosylbenzene for oxidation and various alkenes for cycloaddition reactions. Major products formed from these reactions include cyclopropanes and substituted alkanes .
Aplicaciones Científicas De Investigación
2-Diazopropane is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2-diazopropane involves the generation of carbenes through the loss of nitrogen gas. These carbenes are highly reactive and can insert into C-H, C-C, and X-H bonds, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
2-Diazopropane can be compared with other diazo compounds such as diazomethane and ethyl diazoacetate:
Diazomethane (CH2N2): Similar in reactivity but more commonly used due to its simpler structure and ease of handling.
Ethyl diazoacetate (C4H6N2O2): More stable and less toxic, often used in cyclopropanation reactions.
The uniqueness of this compound lies in its ability to form substituted cyclopropanes and its application in the synthesis of complex organic molecules .
Propiedades
Número CAS |
2684-60-8 |
|---|---|
Fórmula molecular |
C3H6N2 |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
2-diazopropane |
InChI |
InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3 |
Clave InChI |
IHDRXDWUDBSDAN-UHFFFAOYSA-N |
SMILES |
CC(=[N+]=[N-])C |
SMILES canónico |
CC(=[N+]=[N-])C |
| 2684-60-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)


